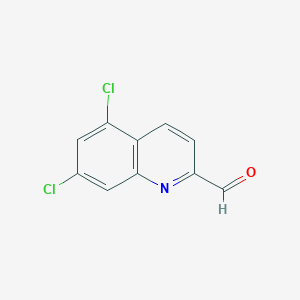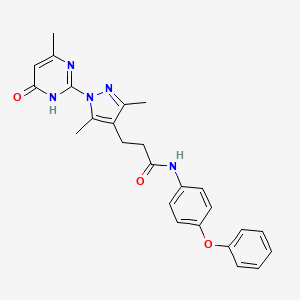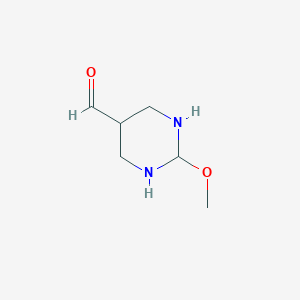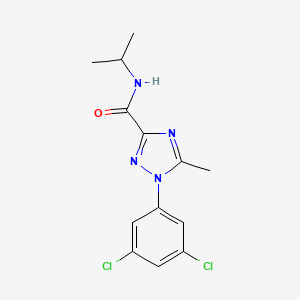
2-(2-Chloro-4-iodophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Chloro-4-iodophenyl)oxirane” is a chemical compound with the CAS Number: 2354570-39-9 . It has a molecular weight of 280.49 and is typically stored at 4 degrees Celsius . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “2-(2-Chloro-4-iodophenyl)oxirane” is1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Chloro-4-iodophenyl)oxirane” are not available, oxiranes are known to undergo ring-opening reactions. For instance, the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine has been studied .Physical And Chemical Properties Analysis
“2-(2-Chloro-4-iodophenyl)oxirane” is a powder with a molecular weight of 280.49 . It is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
In analytical chemistry, the determination of the oxirane ring in organic compounds involves reactions with hydrochloric acid among various solvents. A method employing a stable, readily available titrant for the direct titration of oxiranes and certain aziridines has been described, highlighting the relevance of oxirane compounds in precise analytical procedures (R. Jay, 1964).
Synthetic Chemistry and Drug Development
"2-(2-Chloro-4-iodophenyl)oxirane" and related compounds play significant roles in synthetic chemistry and drug development. For instance, the synthesis and characterization of adducts derived from reactions of oxirane compounds with nucleosides and DNA have been studied, revealing their potential as intermediates in the synthesis of antifungal drugs (T. Munter et al., 2002). Similarly, the synthesis of phenylalkyloxiranecarboxylic acid derivatives and their hypoglycemic activity highlight the therapeutic potential of oxirane derivatives (K. Eistetter & H. Wolf, 1982).
Polymer Science
In polymer science, oxiranes and siloranes are investigated for their potential in developing new materials with desirable properties. For example, the stability of silorane dental monomers in aqueous systems suggests their suitability for dental applications due to their stability and low shrinkage/stress properties (J. Eick et al., 2006). Furthermore, the synthesis of oxirane derivatives and their application in creating flame-retardant epoxy resins demonstrate the versatility of oxirane compounds in material science (Chun-Shan Wang & Jeng-yueh Shieh, 1998).
Molecular Toxicology
In molecular toxicology, the metabolism and molecular toxicology of chloroprene, an important compound related to oxiranes, have been studied to understand its mutagenic metabolites and the reactive nature towards DNA (T. Munter et al., 2007). These studies provide insights into the genetic effects of oxirane compounds and their implications for human health.
Propiedades
IUPAC Name |
2-(2-chloro-4-iodophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c9-7-3-5(10)1-2-6(7)8-4-11-8/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSNKZZWVDMDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673441.png)
![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)
![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid](/img/structure/B2673443.png)
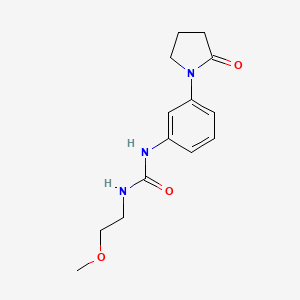
![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)

![2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride](/img/structure/B2673453.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B2673454.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)
